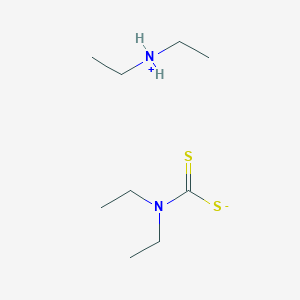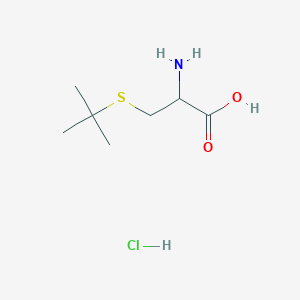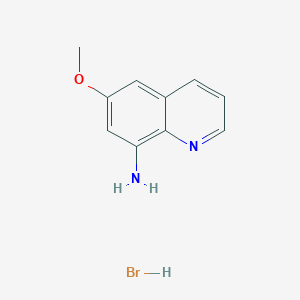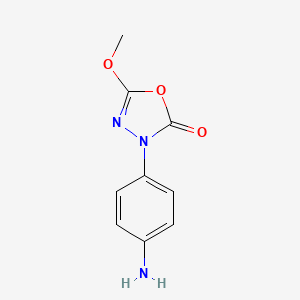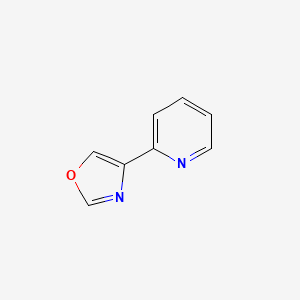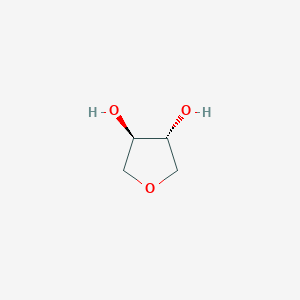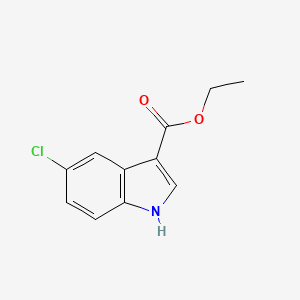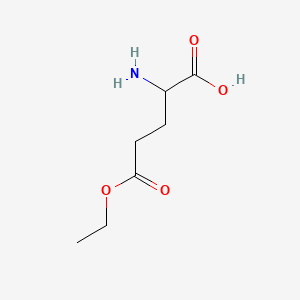
2-Amino-5-ethoxy-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-Ethylglutamate is a derivative of glutamic acid, an important amino acid in the human body It is characterized by the presence of an ethyl group attached to the gamma carbon of the glutamate molecule
準備方法
Synthetic Routes and Reaction Conditions: Gamma-Ethylglutamate can be synthesized through the esterification of glutamic acid. The process involves the reaction of glutamic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 2-Amino-5-ethoxy-5-oxopentanoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of glutamic acid and ethanol into the reactor, with the product being continuously removed and purified.
化学反応の分析
Types of Reactions: Gamma-Ethylglutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-ethylglutamic acid.
Reduction: It can be reduced to form gamma-ethylglutamine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gamma-ethylglutamic acid.
Reduction: Gamma-ethylglutamine.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
Gamma-Ethylglutamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the metabolism of glutamate derivatives.
Industry: It is used in the production of biodegradable polymers and other materials.
作用機序
Gamma-Ethylglutamate exerts its effects by interacting with glutamate receptors in the body. These receptors are involved in various physiological processes, including neurotransmission and cellular metabolism. The ethyl group attached to the gamma carbon of the glutamate molecule can influence the binding affinity and activity of the compound at these receptors, leading to various biological effects.
類似化合物との比較
Gamma-Methylglutamate: Similar structure but with a methyl group instead of an ethyl group.
Gamma-Propylglutamate: Similar structure but with a propyl group instead of an ethyl group.
Gamma-Butylglutamate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: Gamma-Ethylglutamate is unique due to the specific influence of the ethyl group on its chemical and biological properties
特性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
2-amino-5-ethoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11) |
InChIキー |
XMQUEQJCYRFIQS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,2-Dimethoxyethyl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B8816548.png)
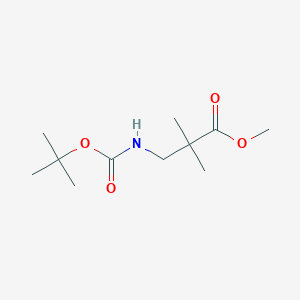
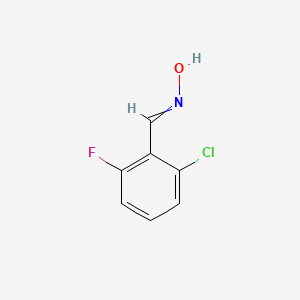
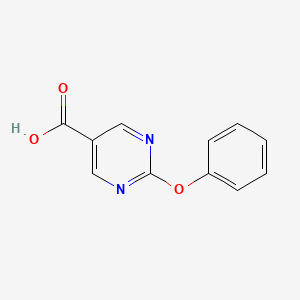
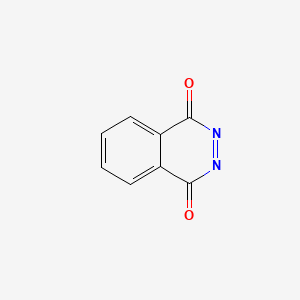
![7-bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8816582.png)
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole](/img/structure/B8816587.png)
